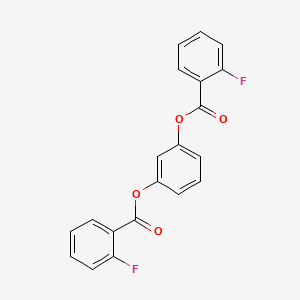
Benzene, 1,3-bis(2-fluorobenzoyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluorobenzoyloxy)phenyl 2-fluorobenzoate is an organic compound that belongs to the class of fluorobenzoates It is characterized by the presence of two fluorobenzoyloxy groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorobenzoyloxy)phenyl 2-fluorobenzoate typically involves the esterification of 2-fluorobenzoic acid with 3-hydroxyphenyl 2-fluorobenzoate. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluorobenzoyloxy)phenyl 2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-(2-Fluorobenzoyloxy)phenyl 2-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-fluorobenzoyloxy)phenyl 2-fluorobenzoate involves its interaction with specific molecular targets. The fluorobenzoyloxy groups can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluorobenzoic acid
- 3-Fluorobenzoic acid
- 4-Fluorobenzoic acid
Uniqueness
3-(2-Fluorobenzoyloxy)phenyl 2-fluorobenzoate is unique due to the presence of two fluorobenzoyloxy groups, which can enhance its reactivity and interaction with biological targets. This makes it distinct from other fluorobenzoic acids, which typically have only one fluorine atom and different functional groups.
Propriétés
Formule moléculaire |
C20H12F2O4 |
|---|---|
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
[3-(2-fluorobenzoyl)oxyphenyl] 2-fluorobenzoate |
InChI |
InChI=1S/C20H12F2O4/c21-17-10-3-1-8-15(17)19(23)25-13-6-5-7-14(12-13)26-20(24)16-9-2-4-11-18(16)22/h1-12H |
Clé InChI |
XLVVJSPFNRFFNG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)OC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


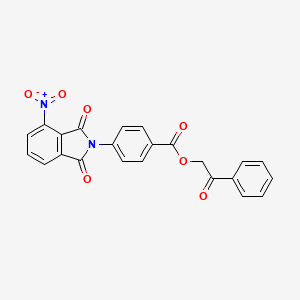
![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11708153.png)
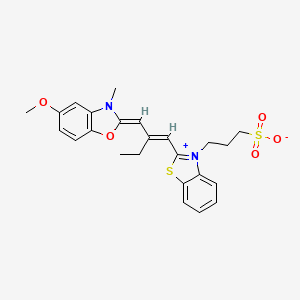
![3,3,3',5'-tetraphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]](/img/structure/B11708161.png)
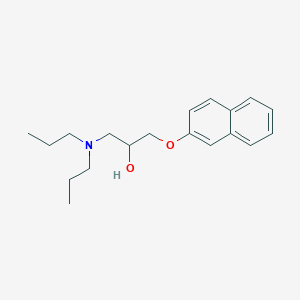
![Ethyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11708167.png)
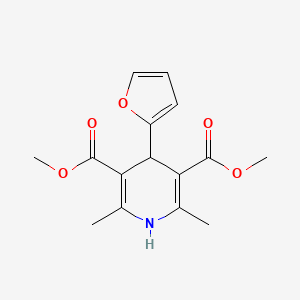

![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11708198.png)
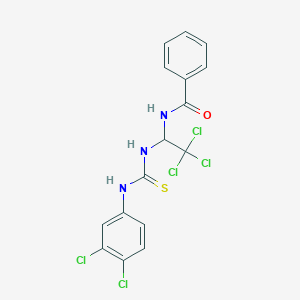
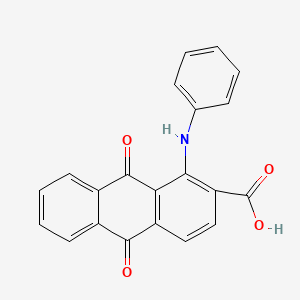
![3,5-dibromo-N-{2-[(4-bromonaphthalen-1-yl)oxy]-5-chlorophenyl}-2-hydroxybenzamide](/img/structure/B11708215.png)
![Benzyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11708216.png)
![4-bromo-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11708222.png)
